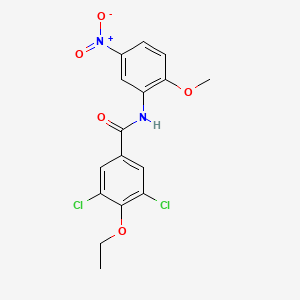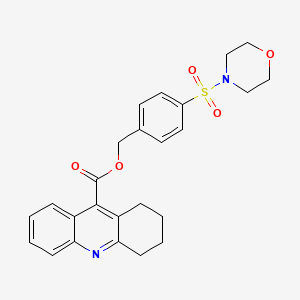![molecular formula C19H13ClF3NO2 B3532850 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B3532850.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide
説明
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder.
作用機序
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamideinh-172 binds to the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide protein and blocks its function as a chloride channel. Specifically, it binds to a specific site on the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide protein known as the "inhibitory binding site", which is located in the cytoplasmic domain of the protein. By blocking this site, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamideinh-172 prevents the opening of the chloride channel and reduces the transport of chloride ions across cell membranes.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamideinh-172 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to blocking N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide function, it has been shown to reduce mucus secretion, inhibit inflammation, and improve lung function in animal models of CF. It has also been shown to have anti-inflammatory effects in other disease models, such as asthma and chronic obstructive pulmonary disease (COPD).
実験室実験の利点と制限
One advantage of using N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamideinh-172 in lab experiments is that it is a specific inhibitor of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide function, which allows researchers to study the role of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide in various physiological processes. However, one limitation is that it may not accurately reflect the effects of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide mutations in CF patients, as it only targets a specific site on the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide protein.
将来の方向性
There are a number of future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamideinh-172. One area of interest is the development of more potent and selective N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide inhibitors, which could have greater therapeutic potential for treating CF. Another area of interest is the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamideinh-172 as a research tool to study the role of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide in other disease models, such as inflammatory bowel disease and pancreatic disease. Finally, there is ongoing research into the potential use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamideinh-172 in combination with other drugs to treat CF and other diseases.
科学的研究の応用
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamideinh-172 has been extensively studied for its potential therapeutic applications in treating CF. It has been shown to improve N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide function in vitro and in vivo, and has been tested in clinical trials as a potential treatment for CF. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamideinh-172 has also been used as a research tool to study the role of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide in various physiological processes, including ion transport, mucus secretion, and inflammation.
特性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO2/c20-13-8-9-16(15(10-13)19(21,22)23)24-18(25)11-26-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMBHPVCOUOBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B3532781.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B3532812.png)


![5,6-dimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3532839.png)
![5-[(5-bromo-2-furoyl)amino]isophthalic acid](/img/structure/B3532840.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B3532847.png)

![N-(tert-butyl)-2-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B3532859.png)
![N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)-2-furamide](/img/structure/B3532862.png)
![5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3532865.png)
